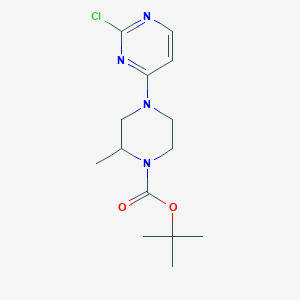

4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Pyrimidinyl Core: The pyrimidinyl core is often synthesized through a condensation reaction between a suitable amine and a β-diketone.

Introduction of the Chloro Group: The chloro group at the 2-position of the pyrimidinyl core is introduced via halogenation reactions.

Piperazine Formation: The piperazine ring is formed by reacting the chloro-pyrimidinyl compound with a suitable amine source.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

Substitution: Substitution reactions can be employed to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium azide (NaN3) or halides.

Major Products Formed:

Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

Reduction: Reduced products can include amines or alcohols.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

4-(2-Chloro-pyrimidin-4-yl)-phenyl-methanol

3-(2-Chloro-pyrimidin-4-yl)-phenyl-methanol

4-(2-Chloro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness: 4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the presence of the methyl group on the piperazine ring and the tert-butyl ester group. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

The compound 4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives and has garnered interest due to its structural characteristics, which include a chloro-substituted pyrimidine ring and a piperazine moiety.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₁ClN₄O₂

- Molecular Weight : 326.83 g/mol

- CAS Number : 1261233-45-7

The compound's structure is essential for its biological activity, as it influences interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

Recent research has highlighted the compound's potential antimicrobial properties. It was evaluated against various bacterial strains, demonstrating significant activity against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC) ranging from 6.3 to 23 µM . The selectivity index (SI) for HepG2 cells indicated low cytotoxicity, suggesting a favorable therapeutic profile.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Notably, the compound increased p53 expression levels and caspase-3 cleavage, leading to enhanced apoptotic activity .

Study 1: Antimycobacterial Activity

A study focused on the synthesis of novel chemical entities for inhibiting M. tuberculosis included this compound as a key candidate. The results indicated promising antitubercular activity with low cytotoxicity against HepG2 cells, supporting further development as a therapeutic agent .

Study 2: Cancer Cell Line Testing

In another investigation, various analogs of the compound were tested against multiple cancer cell lines. The findings demonstrated that certain modifications to the piperazine ring enhanced anticancer activity, with some analogs achieving IC50 values in the micromolar range against MCF-7 cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (μM) | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 6.3 - 23 | >40 |

| Phenylcyclobutane carboxamide | Antimicrobial | 6.9 | Not specified |

| 4-phenyl piperidines | Antimicrobial | 6.3 - 23 | Not specified |

Properties

IUPAC Name |

tert-butyl 4-(2-chloropyrimidin-4-yl)-2-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-10-9-18(11-5-6-16-12(15)17-11)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVZXUFYFLFDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.